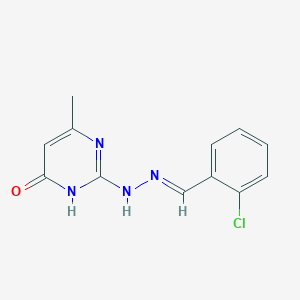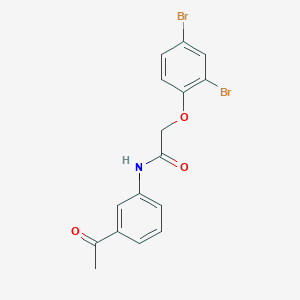
2-Chlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロベンズアルデヒド (4-メチル-6-オキソ-1,6-ジヒドロピリミジン-2-イル)ヒドラゾンは、2-クロロベンズアルデヒドとピリミジニルヒドラゾンの構造要素を組み合わせた化学化合物です。
準備方法
2-クロロベンズアルデヒド (4-メチル-6-オキソ-1,6-ジヒドロピリミジン-2-イル)ヒドラゾンの合成は、通常、2-クロロベンズアルデヒドと4-メチル-6-オキソ-1,6-ジヒドロピリミジン-2-イルヒドラジンを反応させることで行われます。 反応条件には、エタノールやメタノールなどの溶媒の使用が含まれることが多く、反応を促進するために加熱が必要な場合があります 。工業生産方法では、収率と純度を最適化し、同様の合成経路を大規模に採用する場合があります。
化学反応の分析
2-クロロベンズアルデヒド (4-メチル-6-オキソ-1,6-ジヒドロピリミジン-2-イル)ヒドラゾンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に関与することができ、塩素原子が他の求核剤に置き換わる可能性があります。
縮合: アルデヒドやケトンと縮合反応を起こして、より複雑な構造を形成することができます。
これらの反応の一般的な試薬と条件には、エタノール、メタノール、またはジメチルスルホキシド (DMSO) などの溶媒の使用、および室温から還流条件までの反応温度が含まれます .
科学的研究の応用
2-クロロベンズアルデヒド (4-メチル-6-オキソ-1,6-ジヒドロピリミジン-2-イル)ヒドラゾンは、いくつかの科学研究で応用されています。
化学: これは、さまざまな有機化合物の合成における中間体として使用されます。
医学: 抗がん剤や抗菌剤を含む、潜在的な治療特性について調査されています。
作用機序
2-クロロベンズアルデヒド (4-メチル-6-オキソ-1,6-ジヒドロピリミジン-2-イル)ヒドラゾンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、タンパク質や酵素と水素結合やその他の相互作用を形成し、その活性を阻害する可能性があります。 正確な経路と標的は、特定の用途や研究されている生物系によって異なります .
類似の化合物との比較
2-クロロベンズアルデヒド (4-メチル-6-オキソ-1,6-ジヒドロピリミジン-2-イル)ヒドラゾンは、以下のものなどの類似の化合物と比較できます。
- 4-クロロベンズアルデヒド (5-メチル-4-オキソ-4,5-ジヒドロ-1,3-チアゾール-2-イル)ヒドラゾン
- 2,6-ジクロロベンズアルデヒド (4-オキソ-4,5-ジヒドロ-1,3-チアゾール-2-イル)ヒドラゾン
- 2,4-ジメトキシベンズアルデヒド (4-メチル-6-オキソ-1,6-ジヒドロピリミジン-2-イル)ヒドラゾン
これらの化合物は構造的に類似していますが、官能基や特定の化学的性質が異なっており、反応性や用途に影響を与える可能性があります .
類似化合物との比較
When compared to similar compounds, 2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique structural features and diverse applications. Similar compounds include:
2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline: Known for its biological activities and used in similar research applications.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in various scientific research fields.
The uniqueness of 2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable for diverse applications in research and industry.
特性
CAS番号 |
91398-40-2 |
|---|---|
分子式 |
C12H11ClN4O |
分子量 |
262.69 g/mol |
IUPAC名 |
2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11ClN4O/c1-8-6-11(18)16-12(15-8)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H2,15,16,17,18)/b14-7+ |
InChIキー |
FFBZGVRBIPBPHE-VGOFMYFVSA-N |
異性体SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2Cl |
正規SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2Cl |
溶解性 |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11698612.png)

![N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11698621.png)


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698653.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698672.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide](/img/structure/B11698673.png)
![Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11698678.png)
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11698681.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11698683.png)

![(6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate](/img/structure/B11698690.png)
![4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11698696.png)
